(Rac)-Antineoplaston A10

Beschreibung

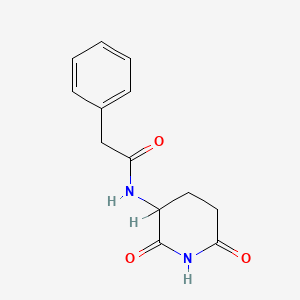

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,6-dioxopiperidin-3-yl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c16-11-7-6-10(13(18)15-11)14-12(17)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,17)(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQCUGLKSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1NC(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77658-84-5 | |

| Record name | Benzeneacetamide, N-(2,6-dioxo-3-piperidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077658845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

(Rac)-Antineoplaston A10: A Technical Overview of its Mechanism of Action in Glioma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, a synthetic derivative of a naturally occurring peptide found in human blood and urine, has been investigated as a potential therapeutic agent for various cancers, including glioma. This technical guide provides an in-depth overview of the proposed mechanism of action of this compound and its active components in glioma cells, with a focus on its effects on key signaling pathways, cell cycle regulation, and apoptosis. The primary active ingredient of Antineoplaston A10 is 3-phenylacetylamino-2,6-piperidinedione, which is metabolized to phenylacetylglutaminate (PG) and subsequently to phenylacetate (B1230308) (PN).[1][2] These compounds are believed to be responsible for the formulation's anti-neoplastic properties.

Core Mechanism of Action in Glioma Cells

Preclinical studies, primarily utilizing the U87 glioblastoma cell line, suggest that the components of Antineoplaston A10 exert their anti-tumor effects through a multi-targeted approach. The core mechanisms include the disruption of critical oncogenic signaling pathways, induction of cell cycle arrest, and promotion of programmed cell death (apoptosis).

Modulation of Key Signaling Pathways

The components of Antineoplaston A10, phenylacetylglutaminate (PG) and phenylacetate (PN), have been shown to interrupt signal transduction in two major pathways frequently dysregulated in glioma: the RAS/MAPK/ERK and the PI3K/AKT/PTEN pathways.[3][4][5]

A proposed mechanism involves the upregulation of Vitamin D3 Upregulated Protein 1 (VDUP1).[3] VDUP1 is a known tumor suppressor that negatively regulates thioredoxin (TRX) and is essential for the tumor-suppressive function of PTEN.[3] By increasing VDUP1 levels, the components of Antineoplaston A10 may enhance PTEN activity, leading to the inhibition of the PI3K/Akt signaling cascade, which is crucial for glioma cell proliferation and survival.[3] Additionally, Antineoplaston A10 has been described as a Ras inhibitor, suggesting a potential role in directly or indirectly attenuating the RAS/MAPK/ERK pathway.[6]

Induction of Cell Cycle Arrest

Treatment of U87 glioblastoma cells with a combination of PG and PN has been observed to cause cell cycle arrest, with an accumulation of cells in the G0/G1 phase.[3] This cytostatic effect is likely mediated by the upregulation of key tumor suppressor proteins, p53 and p21.[3] Studies have reported a 2.25-fold increase in p53 expression and a 2.26-fold increase in p21 expression in U87 cells following treatment.[3] The protein p21 is a potent cyclin-dependent kinase (CDK) inhibitor, and its induction by p53 can halt cell cycle progression. Furthermore, PG and PN have been shown to suppress the expression and activity of the G2/M checkpoint kinase, CHK1.[3]

Promotion of Apoptosis

In addition to inducing cell cycle arrest, the components of Antineoplaston A10 promote programmed cell death in glioma cells.[3] This pro-apoptotic effect is evidenced by increased caspase-3 activity in treated U87 cells.[3] The upregulation of the tumor suppressor p53 plays a crucial role in this process, as p53 can initiate the intrinsic apoptotic pathway. The combined action of PG and PN appears to be synergistic in inducing apoptosis.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on the effects of Antineoplaston A10 components on glioma cells.

Table 1: Gene Expression Changes in U87 Glioma Cells

| Gene | Fold Change | Method | Reference |

| TP53 (p53) | 2.25 | Microarray | [3] |

| CDKN1A (p21) | 2.26 | Microarray | [3] |

Table 2: Effects on Cell Cycle and Apoptosis in U87 Glioma Cells

| Parameter | Observation | Method | Reference |

| Cell Cycle | Accumulation of cells in G0/G1 phase | Flow Cytometry | [3] |

| Apoptosis | Increased Caspase-3 activity | Caspase Activity Assay | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: U87 glioma cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound components (PG and PN), alone or in combination. Control wells receive vehicle only.

-

Incubation: Cells are incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: U87 cells are cultured in 6-well plates and treated with Antineoplaston A10 components for 24-48 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using cell cycle analysis software.

Western Blot Analysis for p53 and p21

-

Protein Extraction: U87 cells are treated with Antineoplaston A10 components. After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. The membrane is then incubated overnight at 4°C with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Conclusion

This compound, through its active components phenylacetylglutaminate and phenylacetate, demonstrates anti-neoplastic activity in glioma cells by targeting multiple key cellular processes. Its ability to disrupt the RAS/MAPK/ERK and PI3K/AKT/PTEN signaling pathways, in conjunction with its capacity to induce cell cycle arrest and apoptosis via upregulation of p53 and p21, highlights its potential as a multi-targeted therapeutic agent. Further research is warranted to fully elucidate the intricate molecular interactions and to validate these preclinical findings in more comprehensive models. This guide provides a foundational understanding for researchers and drug development professionals interested in the continued investigation of this compound for the treatment of glioma.

References

- 1. Targeted therapy with antineoplastons A10 and AS2-1 of high-grade, recurrent, and progressive brainstem glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Phase II study of antineoplastons A10 (NSC 648539) and AS2-1 (NSC 620261) in patients with recurrent glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]

An In-depth Technical Guide to the Synthesis and Purification of (Rac)-Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for (Rac)-Antineoplaston A10, also known by its chemical name 3-(N-phenylacetylamino)piperidine-2,6-dione. This document details the chemical pathways, experimental protocols, and purification techniques necessary for obtaining this compound in a laboratory setting.

Introduction

This compound is a racemic mixture of a synthetic derivative of glutamine. It has been investigated for its potential biological activities. The synthesis of this compound involves the formation of a piperidine-2,6-dione ring system, followed by the introduction of a phenylacetyl group. This guide outlines a common and effective synthetic route.

Synthesis of this compound

The synthesis of this compound can be conceptually divided into two main stages:

-

Synthesis of the precursor: 3-aminopiperidine-2,6-dione (B110489).

-

Acylation of the precursor: Reaction of 3-aminopiperidine-2,6-dione with a phenylacetylating agent.

Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride from L-Glutamine

A common route to the key intermediate, 3-aminopiperidine-2,6-dione, starts from the readily available amino acid L-glutamine. This process involves three main steps: protection of the amino group, cyclization to form the piperidinedione ring, and subsequent deprotection. A detailed method has been described in Chinese patent CN109305935A.

Quantitative Data for the Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

| Step | Reagents and Solvents | Temperature Range (°C) | Molar Ratios |

| 1. N-Boc Protection | L-Glutamine, Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Sodium hydroxide, Water, Dioxane | 10 - 80 | L-Glutamine : (Boc)₂ = 1 : 1.0-1.5 |

| 2. Cyclization | N-Boc-L-Glutamine, N,N'-Carbonyldiimidazole (CDI), 4-Dimethylaminopyridine (B28879) (DMAP), Tetrahydrofuran (B95107) (THF) | 40 - 70 | N-Boc-L-Glutamine : CDI = 1 : 1-1.5 |

| 3. Deprotection | N-Boc-3-aminopiperidine-2,6-dione, Hydrochloric acid/Ethyl acetate (B1210297) solution (2-4 M) | 0 - 50 | - |

Synthesis of this compound via Acylation

The final step in the synthesis is the acylation of the amino group of 3-aminopiperidine-2,6-dione with a phenylacetyl group. This is typically achieved using phenylacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Materials | 3-Aminopiperidine-2,6-dione, Phenylacetyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | General Synthetic Method |

| Reaction Conditions | 0 °C to room temperature | General Synthetic Method |

| Typical Yield | Not explicitly reported, but related syntheses achieve high yields. | |

| Reported Purity | ≥98% | [1] |

Experimental Protocols

Synthesis of 3-Aminopiperidine-2,6-dione Hydrochloride

This protocol is adapted from the general method described in patent CN109305935A.

Step 1: N-Boc Protection of L-Glutamine

-

Dissolve L-glutamine in an aqueous solution of sodium hydroxide.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂) in dioxane dropwise to the stirred solution at a controlled temperature (e.g., 25 °C).

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid) to a pH of approximately 3.

-

Extract the product, N-Boc-L-glutamine, with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Cyclization to N-Boc-3-aminopiperidine-2,6-dione

-

Dissolve N-Boc-L-glutamine in anhydrous tetrahydrofuran (THF).

-

Add N,N'-carbonyldiimidazole (CDI) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Heat the reaction mixture to a temperature between 40-70 °C and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or used directly in the next step.

Step 3: Deprotection to 3-Aminopiperidine-2,6-dione Hydrochloride

-

Dissolve the crude N-Boc-3-aminopiperidine-2,6-dione in a solution of hydrochloric acid in ethyl acetate (2-4 M).

-

Stir the mixture at a temperature between 0-50 °C for 1-2 hours.

-

The product, 3-aminopiperidine-2,6-dione hydrochloride, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethyl acetate, and dry under vacuum.

Synthesis of this compound

-

Suspend 3-aminopiperidine-2,6-dione hydrochloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the suspension in an ice bath (0 °C).

-

Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloride and free the amine.

-

Slowly add a solution of phenylacetyl chloride in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification Methods

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual solvents. Common methods include flash chromatography and recrystallization.

Purification Data

| Method | Details |

| Flash Chromatography | Stationary Phase: Silica (B1680970) gel. Mobile Phase: A gradient of ethyl acetate in hexane (B92381) or dichloromethane/methanol. |

| Recrystallization | Solvent: A suitable solvent system would be one in which the compound is soluble at high temperatures and poorly soluble at low temperatures, such as ethanol, methanol, or acetone. |

| Reported Purity | >98% |

Protocol for Flash Chromatography

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity (e.g., a gradient of 0-100% ethyl acetate in hexane).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol for Recrystallization

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

-

If insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, which should induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Visualization of Workflows

Synthesis Workflow for 3-Aminopiperidine-2,6-dione Hydrochloride

Caption: Synthetic workflow for the precursor, 3-aminopiperidine-2,6-dione HCl.

Synthesis and Purification Workflow for this compound

Caption: Overall workflow for the synthesis and purification of this compound.

References

The Genesis and Tumultuous Journey of Antineoplaston A10: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Antineoplaston A10, a derivative of the amino acid glutamine, has been the subject of both intrigue and controversy in the landscape of cancer research for decades. First identified in the 1970s by Dr. Stanislaw Burzynski, this compound and its related formulations were initially isolated from human urine and blood, predicated on the theory that they constitute a natural biochemical defense system against neoplastic growth.[1][2][3] Subsequent development led to the synthetic production of Antineoplaston A10, chemically identified as 3-phenylacetylamino-2,6-piperidinedione.[4][5][6] Proponents suggest that Antineoplaston A10 functions as a "molecular switch," guiding cancer cells back toward normal differentiation pathways.[4] Despite numerous clinical studies conducted primarily at the Burzynski Clinic, Antineoplaston A10 has not received FDA approval for the treatment of any disease and remains a topic of significant debate within the scientific community.[1] This technical guide provides a comprehensive overview of the discovery, developmental history, and available scientific data on Antineoplaston A10.

Discovery and Developmental History

The journey of Antineoplaston A10 began in the late 1960s when Dr. Burzynski, then a researcher in Poland, observed differences in the peptide content of blood serum between healthy individuals and those with cancer.[7] This led to his hypothesis of a natural, non-immunological defense system against cancer.[1][4] After immigrating to the United States, he continued his research and in 1976, proposed "antineoplastons" as a potential cancer therapy.[4][8]

Initially, these compounds were isolated from human urine.[1][9] The first active fraction was designated Antineoplaston A.[10] Further purification and characterization of Antineoplaston A2 led to the identification of the active compound, 3-phenylacetylamino-2,6-piperidinedione, which was named Antineoplaston A10.[4][11] Due to the logistical challenges of sourcing from urine, a method for synthetic production was developed in the 1980s.[9][11]

Antineoplaston A10 is often administered in combination with Antineoplaston AS2-1, which is a 4:1 mixture of phenylacetic acid (PA) and phenylacetylglutamine (B1677654) (PAG).[4][11] Phenylacetylglutamine is a key component of Antineoplaston A10.[4][9]

Physicochemical Properties and Synthesis

Antineoplaston A10 is a white, crystalline powder with poor solubility in water.[12] For intravenous administration, it is converted to its sodium salt to enhance solubility.[12] During this process, it can undergo hydrolysis to form phenylacetylglutamine and phenylacetylisoglutamine.[12]

The synthesis of Antineoplaston A10 can be achieved through a two-step process:

-

Condensation: Phenylacetic acid is condensed with L-glutamine to produce phenylacetyl-L-glutamine.[13]

-

Intramolecular Cyclization: Phenylacetyl-L-glutamine then undergoes intramolecular cyclization to yield Antineoplaston A10.[13]

An alternative method involves the reaction of phenylacetyl chloride with L-glutamine in an aqueous solution containing sodium bicarbonate to form phenylacetyl-L-glutamine, which is then heated to induce cyclization.[13]

Preclinical Studies

In Vitro Studies

-

Cell Growth Inhibition: Japanese scientists tested Antineoplaston A10 and AS2-1 on various human hepatocellular carcinoma cell lines.[4] They observed dose-dependent growth inhibition, generally at concentrations of 6 to 8 µg/mL.[4]

-

Mitogenesis Inhibition: In a rat Nb2 lymphoma cell line, Antineoplaston A10 was shown to inhibit prolactin or interleukin-2 (B1167480) stimulated mitogenesis in a dose-dependent manner.[4]

-

Gene Expression: A study on the Human U87 glioblastoma cell line using microarray analysis suggested that the active components of Antineoplaston A10 and AS2-1 interrupt signal transduction in the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways, interfere with the cell cycle, decrease metabolism, and promote apoptosis.[14]

Animal Studies

-

Xenograft Models: The developer reported a "marked" therapeutic effect in a xenograft model bearing human tumor tissue treated with Antineoplaston A.[4] However, it was noted that other formulations of antineoplastons had not been tested in animal models.[4]

Clinical Development: Phase II Trials

Numerous Phase II clinical trials have been conducted, primarily at the Burzynski Clinic, to evaluate the efficacy and safety of Antineoplaston A10, usually in combination with AS2-1. These trials have focused on various cancers, with a significant emphasis on brain tumors.

Quantitative Data from Selected Phase II Clinical Trials

| Trial/Study | Cancer Type | Number of Patients | Treatment Regimen | Key Efficacy Results | Reference |

| Recurrent Diffuse Intrinsic Brain Stem Glioma (Preliminary Report) | Brain Stem Glioma | 12 (10 evaluable) | Escalating doses of intravenous Antineoplaston A10 (avg. 11.3 g/kg/day) and AS2-1 (avg. 0.4 g/kg/day) | Complete Response: 20%; Partial Response: 30%; Stable Disease: 30%; Progressive Disease: 20%. 2-year survival: 33.3%. | [15] |

| High-Grade, Recurrent, and Progressive Brainstem Glioma | Brainstem Glioma (Glioblastoma and Anaplastic Astrocytoma) | 18 | Escalating doses of intravenous Antineoplaston A10 (avg. 9.22 g/kg/day) and AS2-1 (avg. 0.31 g/kg/day) | Complete Response: 11%; Partial Response: 11%; Stable Disease: 39%; Progressive Disease: 39%. 2-year survival: 39%; 5-year survival: 22%. | [16] |

| Primary Brain Tumors (Protocol BT-09) | Primary Brain Tumors (including Glioblastoma and Anaplastic Astrocytoma) | 40 | Intravenous Antineoplaston A10 (median 7.16 g/kg/day) and AS2-1 (median 0.27 g/kg/day) | Objective Responses (all patients): 22.5%; Objective Responses (Anaplastic Astrocytoma group): 41.7%. Median Overall Survival (all patients): 11.9 months. | [17] |

| Recurrent Glioma (Mayo Clinic) | Recurrent Anaplastic Astrocytoma or Glioblastoma Multiforme | 9 (6 evaluable) | Escalating doses of intravenous Antineoplaston A10 (target 1.0 g/kg/day) and AS2-1 (target 0.4 g/kg/day) | No tumor regression was observed in any patient. | [18] |

Proposed Mechanisms of Action

Several mechanisms of action have been proposed for Antineoplaston A10, although none have been definitively proven.[4]

-

DNA Intercalation: One theory suggests that Antineoplaston A10 can intercalate with DNA, potentially interfering with the binding of carcinogens and disrupting DNA replication, transcription, or translation.[4]

-

Ras Pathway Inhibition: The main active ingredient of Antineoplaston A10, phenylacetylglutamine (PG), is proposed to inhibit the Ras signaling pathway, a critical regulator of cell proliferation and survival.[19]

-

Activation of Tumor Suppressor Genes: It has been suggested that components of antineoplaston therapy can activate tumor suppressor genes like p53.

-

Modulation of Signaling Pathways: Studies on glioblastoma cells indicate that the active ingredients of Antineoplastons A10 and AS2-1 may interrupt signal transduction in the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways.[14]

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for the preclinical and clinical studies involving Antineoplaston A10 are not extensively available in the peer-reviewed literature. However, based on the published studies, a general overview of the methodologies can be provided.

General In Vitro Cell Line Study Workflow

General Clinical Trial Protocol

Clinical trials involving Antineoplaston A10 have generally followed a similar protocol:

-

Patient Selection: Patients with specific types and stages of cancer, often those who have not responded to standard therapies, are enrolled.[15][16]

-

Treatment Administration: Antineoplaston A10 and AS2-1 are typically administered intravenously via a portable infusion pump, with escalating doses to determine the maximum tolerated dose.[18]

-

Monitoring and Assessment: Patient responses are monitored using imaging techniques such as MRI and PET scans at regular intervals.[15][16] Toxicities and side effects are also recorded.

-

Data Analysis: Efficacy is assessed based on objective response rates (complete response, partial response, stable disease, progressive disease) and survival rates.[15][16]

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by Antineoplaston A10 and its components.

Conclusion and Future Directions

Antineoplaston A10 represents a unique and controversial chapter in the history of cancer therapy development. Discovered by Dr. Stanislaw Burzynski, it is proposed to be part of the body's natural defense against cancer. While preclinical studies and numerous Phase II clinical trials, primarily from a single institution, have suggested potential anti-tumor activity, particularly in brain cancers, these findings have not been consistently replicated by independent researchers. The lack of randomized controlled trials and FDA approval continues to be a major point of contention.

The proposed mechanisms of action, including the inhibition of key oncogenic pathways like Ras/MAPK and PI3K/AKT, are areas that warrant further rigorous and independent scientific investigation. For drug development professionals and researchers, the story of Antineoplaston A10 underscores the critical importance of transparent, reproducible research and the adherence to established clinical trial methodologies in validating novel therapeutic agents. Future research, if pursued, should focus on independent validation of the preclinical findings and the execution of well-designed, multi-center, randomized controlled trials to definitively determine the safety and efficacy of Antineoplaston A10.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. horizondiscovery.com [horizondiscovery.com]

- 5. Xenograft Models - Altogen Labs [altogenlabs.com]

- 6. Pharmacological Activation of p53 in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antineoplastons: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 8. veterinarypaper.com [veterinarypaper.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of antineoplaston A10 analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Antineoplaston A10, NSC-648539-药物合成数据库 [drugfuture.com]

- 13. The Effect of Antineoplastons A10 and AS2-1 and Metabolites of Sodium Phenylbutyrate on Gene Expression in Glioblastoma Multiforme [scirp.org]

- 14. biolyceum.com [biolyceum.com]

- 15. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 16. Phase II study of antineoplaston A10 and AS2-1 in patients with recurrent diffuse intrinsic brain stem glioma: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitory effect of antineoplaston A-10 on breast cancer transplanted to athymic mice and human hepatocellular carcinoma cell lines. The members of Antineoplaston Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Modulation of the PI3K/Akt signaling pathway by resveratrol in cancer: molecular mechanisms and therapeutic opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide on the Biochemical and Physical Properties of (Rac)-Antineoplaston A10

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, chemically known as 3-phenylacetylamino-2,6-piperidinedione, is a synthetic derivative of L-glutamine. Initially isolated from human urine by Dr. Stanislaw R. Burzynski in the 1970s, it is now synthesized for research and clinical investigation.[1][2][3] Antineoplaston A10 has been explored for its potential therapeutic effects in various cancers, particularly in gliomas and other solid tumors.[4][5] This technical guide provides a comprehensive overview of the available biochemical and physical properties of this compound, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Biochemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 3-phenylacetylamino-2,6-piperidinedione | [6][7] |

| Synonyms | Antineoplaston A10, A10, Atengenal | [4][5][6] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [6][8] |

| Molecular Weight | 246.26 g/mol | [5][6] |

| Appearance | White solid | [No specific citation found] |

| Solubility | DMSO: 49 mg/mL (198.97 mM) | [5] |

| Water: Insoluble | [5] | |

| Ethanol: Insoluble | [5] | |

| Storage | Powder: -20°C for up to 3 years | [No specific citation found] |

| In solvent: -80°C for up to 1 year | [No specific citation found] |

Spectroscopic Data:

Detailed spectroscopic data for this compound is not widely published. However, studies on its hydrolysis products have utilized ¹H NMR, ¹³C NMR, and HPLC-MS for structural elucidation.[9] Theoretical investigations have also been conducted, with calculated molecular geometry showing good agreement with experimental X-ray crystal structure data.[10] Raman and IR spectral data have also been reported in the literature.[11]

Mechanism of Action and Signaling Pathways

This compound is proposed to exert its anti-neoplastic effects through the modulation of several key signaling pathways, primarily by inhibiting the Ras signaling cascade and its downstream effectors, the PI3K/AKT and MAPK pathways.[5][12][13] The components of Antineoplaston A10, phenylacetylglutamine (B1677654) (PG), and its counterpart in the AS2-1 formulation, phenylacetate (B1230308) (PN), are believed to interrupt signal transduction in these pathways, leading to decreased cell proliferation and induction of apoptosis.[13]

Ras/MAPK/ERK Signaling Pathway

Antineoplaston A10 is considered a Ras inhibitor.[5] Phenylacetate (PN), a component of the related Antineoplaston AS2-1, is suggested to inhibit the farnesylation of the Ras protein, a critical step for its membrane localization and activation.[13] By inhibiting Ras, Antineoplaston A10 is thought to down-regulate the downstream MAPK/ERK pathway, which is crucial for cell proliferation.[13] Studies on U87 glioblastoma cells have shown that treatment with Antineoplaston components leads to the down-regulation of genes such as JUN and MAP4K4.[13]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is another critical downstream effector of Ras that is implicated in cell survival and proliferation. Phenylacetylglutamine (PG), the main component of Antineoplaston A10, has been shown to inhibit the AKT2 oncogene in U87 glioblastoma cells.[12] By down-regulating this pathway, Antineoplaston A10 is thought to promote apoptosis and reduce tumor cell survival.

Experimental Protocols

Detailed experimental protocols for studies specifically utilizing this compound are often proprietary or not fully detailed in publications. However, based on the reported effects, standardized methodologies for assessing cell proliferation, apoptosis, and Ras activation can be adapted.

Cell Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines such as U87 MG (human glioblastoma).

Materials:

-

U87 MG cells

-

Growth medium: MEM (Gibco/Invitrogen) + 10% fetal bovine serum (HyClone) + 100 units/ml penicillin + 100 µg/ml streptomycin[14]

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Multiskan plate reader

Procedure:

-

Cell Seeding: Seed U87 MG cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Prepare serial dilutions of this compound in growth medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Replace the medium in the wells with 100 µL of medium containing various concentrations of Antineoplaston A10. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a Multiskan plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a general method for detecting apoptosis induced by this compound using flow cytometry.

Materials:

-

U87 MG cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed U87 MG cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Ras Activation Assay (Pull-down)

This is a general protocol to assess the inhibitory effect of this compound on Ras activation.

Materials:

-

U87 MG cells

-

This compound

-

Ras Activation Assay Kit (containing Raf-1 RBD beads)

-

Lysis buffer

-

SDS-PAGE and Western blotting reagents

-

Anti-Ras antibody

Procedure:

-

Cell Lysis: Treat U87 MG cells with this compound. Lyse the cells with the provided lysis buffer.

-

GTP-Ras Pull-down: Incubate the cell lysates with Raf-1 RBD agarose (B213101) beads to pull down active (GTP-bound) Ras.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Ras antibody to detect the amount of active Ras.

Conclusion

This compound is a compound with reported anti-cancer properties, primarily attributed to its inhibitory effects on the Ras signaling pathway and its downstream effectors, PI3K/AKT and MAPK. This guide has summarized the available biochemical and physical data, provided standardized experimental protocols for evaluating its biological activity, and visualized its proposed mechanism of action. Further research is required to fully elucidate its molecular targets and to validate its therapeutic potential. The information presented here serves as a foundational resource for researchers and drug development professionals interested in the continued investigation of this compound.

References

- 1. Antineoplastons (PDQ®) - NCI [cancer.gov]

- 2. Antineoplastons: history of the research (I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Antineoplaston A10 | C13H14N2O3 | CID 56260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 77658-84-5: 3-Phenylacetylamino-2,6-piperidinedione [cymitquimica.com]

- 8. 3-Phenylacetylamino-2,6-piperidinedione | 77658-84-5 | FP148021 [biosynth.com]

- 9. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Theoretical investigations on the structure and potential binding sites of antineoplaston A10 and experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Antineoplastons A10 and AS2-1 and Metabolites of Sodium Phenylbutyrate on Gene Expression in Glioblastoma Multiforme [scirp.org]

- 14. encodeproject.org [encodeproject.org]

In-Depth Structural Analysis of (Rac)-Antineoplaston A10 and Its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, chemically known as 3-phenylacetylamino-2,6-piperidinedione, is a synthetic derivative of L-glutamine. Initially isolated from human urine, it and its analogues have been the subject of research for their potential biological activities. This technical guide provides a comprehensive overview of the structural analysis of Antineoplaston A10 and its analogues, focusing on the quantitative data derived from various analytical techniques, detailed experimental protocols, and the elucidated signaling pathways.

Molecular Structure and Physicochemical Properties

Antineoplaston A10 is a chiral molecule with the chemical formula C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g/mol .[1] Its structure consists of a piperidine-2,6-dione ring system to which a phenylacetylamino group is attached at the 3-position.

Spectroscopic Data

The structural elucidation of Antineoplaston A10 and its analogues relies heavily on spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for Antineoplaston A10

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35-7.20 | m | 5H | Phenyl-H |

| 8.15 | d | 1H | NH (amide) |

| 4.50 | m | 1H | CH (piperidinedione) |

| 3.60 | s | 2H | CH₂ (phenylacetyl) |

| 2.80-2.50 | m | 2H | CH₂ (piperidinedione) |

| 2.20-1.90 | m | 2H | CH₂ (piperidinedione) |

| 8.50 | br s | 1H | NH (imide) |

Data extracted and compiled from Revelle et al., 1996.[2]

Table 2: ¹³C NMR Spectroscopic Data for Antineoplaston A10

| Chemical Shift (ppm) | Assignment |

| 173.5 | C=O (imide) |

| 171.0 | C=O (amide) |

| 135.0 | C (quaternary, phenyl) |

| 129.0 | CH (phenyl) |

| 128.5 | CH (phenyl) |

| 127.0 | CH (phenyl) |

| 52.0 | CH (piperidinedione) |

| 43.5 | CH₂ (phenylacetyl) |

| 31.0 | CH₂ (piperidinedione) |

| 22.0 | CH₂ (piperidinedione) |

Data extracted and compiled from Revelle et al., 1996.[2]

Crystallographic Data

While the existence of an X-ray crystal structure for synthetic Antineoplaston A10 has been referenced in the literature, a publicly available Crystallographic Information File (CIF) with detailed bond lengths and angles was not identified in the conducted search.[3] Theoretical calculations have shown good agreement with the experimental X-ray structure.[3] The piperidinedione ring is suggested to adopt a "half-chair" conformation.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of L-glutamine with phenylacetyl chloride, followed by cyclization.[4]

Experimental Workflow for the Synthesis of Antineoplaston A10

Caption: Synthetic workflow for this compound.

Detailed Methodology:

-

Acylation: L-glutamine is dissolved in an aqueous basic solution (e.g., sodium hydroxide). Phenylacetyl chloride is added portion-wise while maintaining the basic pH and a low temperature to facilitate the formation of phenylacetylglutamine (PAG).

-

Cyclization: The resulting PAG is then subjected to acidic conditions, which catalyzes an intramolecular cyclization to form the 2,6-piperidinedione ring of Antineoplaston A10.

-

Purification: The crude product is purified by recrystallization from a suitable solvent to yield pure this compound.

Synthesis of Antineoplaston A10 Analogues

The synthesis of analogues, such as the aniline (B41778) mustard derivatives, involves modification of the phenyl ring of Antineoplaston A10.[5] This is typically achieved by starting with a substituted phenylacetic acid, which is then coupled with 3-amino-2,6-piperidinedione.

NMR Spectroscopy

NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Proposed Mechanism of Action and Signaling Pathways

The proposed mechanism of action for Antineoplaston A10 and its metabolites involves the modulation of key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of the RAS/MAPK/ERK Pathway

One of the primary proposed mechanisms is the inhibition of the RAS signaling pathway. Phenylacetate, a metabolite of Antineoplaston A10, is suggested to inhibit the farnesylation of the RAS protein, which is a critical step for its membrane localization and activation.

Simplified RAS/MAPK/ERK Signaling Pathway and Proposed Inhibition by Antineoplaston A10 Metabolites

Caption: Inhibition of the RAS pathway by Antineoplaston A10.

Modulation of the PI3K/AKT/PTEN Pathway

Antineoplaston A10 and its metabolites are also proposed to interfere with the PI3K/AKT/PTEN signaling pathway, which is a critical regulator of cell survival and apoptosis.

Simplified PI3K/AKT/PTEN Signaling Pathway and Proposed Modulation by Antineoplaston A10

Caption: Modulation of the PI3K/AKT pathway by Antineoplaston A10.

Conclusion

The structural analysis of this compound and its analogues is fundamental to understanding their chemical properties and potential biological activities. This guide has provided a summary of the available spectroscopic data, detailed experimental protocols for their synthesis and characterization, and an overview of the key signaling pathways they are proposed to modulate. Further research is required to fully elucidate the complete crystallographic structure and to expand the library of structurally characterized analogues to better understand their structure-activity relationships.

References

- 1. Antineoplaston A10 | C13H14N2O3 | CID 56260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical investigations on the structure and potential binding sites of antineoplaston A10 and experimental findings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of antineoplaston A10 analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetic Profile of (Rac)-Antineoplaston A10: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, chemically known as 3-phenylacetylamino-2,6-piperidinedione, is an investigational compound that has been explored for its potential antineoplastic properties. Understanding its pharmacokinetic profile in preclinical models is crucial for evaluating its therapeutic potential and designing clinical trials. This technical guide provides a comprehensive overview of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of Antineoplaston A10 in various animal models.

Physicochemical Properties and Formulation Stability

Antineoplaston A10 has poor solubility in water. To enable parenteral administration, it is converted to its sodium salt. However, this process can lead to basic hydrolysis, resulting in the formation of phenylacetylglutamine (B1677654) and phenylacetylisoglutamine.[1] An injectable formulation has been developed as a 4:1 mixture of the sodium salts of these two degradation products.[1] This formulation was found to be stable and did not show significant toxic effects in chronic toxicity studies in mice.[1]

Pharmacokinetic Data

A key preclinical pharmacokinetic study of 3H-labelled this compound was conducted in Wistar rats and mice, providing foundational data on its in vivo behavior.[2] The blood concentration-time curves from this study suggest that the pharmacokinetics of Antineoplaston A10 are best described by a dicompartmental model.[2]

Quantitative Pharmacokinetic Parameters

Table 1: Animal Model and Dosing Information

| Species | Strain | Route of Administration | Dose | Vehicle |

| Rat | Wistar | Oral | 150 mg/kg, 300 mg/kg, 600 mg/kg | Not Specified |

| Rat | Wistar | Intravenous | 150 mg/kg | Dimethyl sulfoxide (B87167) |

| Mouse | Not Specified | Oral | Not Specified | Not Specified |

Table 2: Key Pharmacokinetic Findings

| Parameter | Value/Description | Species | Notes |

| Pharmacokinetic Model | Dicompartmental | Rat | Based on blood concentration-time curves of 3H-A10.[2] |

| Plasma Protein Binding | 5.05% | Rat | Measured at 3 hours after oral administration.[2] |

| Volume of Distribution (Vd) | Evaluated | Rat | Determined following intravenous administration.[2] Specific value not provided in the abstract. |

Experimental Protocols

Animal Models

-

Rats: Fifteen Wistar rats were utilized for pharmacokinetic studies, divided into three groups based on oral dosage.[2]

-

Mice: Thirty mice were used for organ distribution studies, divided into six groups for sacrifice at different time points.[2]

Drug Administration and Sample Collection

-

Oral Administration (Rats): 3H-labelled Antineoplaston A10 was administered to rats at low (150 mg/kg), medium (300 mg/kg), and high (600 mg/kg) doses.[2]

-

Intravenous Administration (Rats): A dose of 150 mg/kg of 3H-A10 dissolved in dimethyl sulfoxide was administered intravenously to evaluate the volume of distribution.[2]

-

Sample Collection (Rats): Blood samples were withdrawn from the tail vein at different time intervals. Urine and feces were also collected to determine radioactivity.[2]

-

Organ Distribution (Mice): Following oral administration of 3H-A10, mice were sacrificed at 1, 3, 6, 12, 24, and 36 hours to study the radioactivity in various organs.[2]

Analytical Methodology

The primary analytical method employed in the key pharmacokinetic study was the determination of radioactivity using the 3H-labelled compound.[2] Specific details of the radioactivity measurement technique, such as liquid scintillation counting, are not provided in the available literature.

Visualizations

Experimental Workflow for Pharmacokinetic Studies

References

In Vitro Anti-proliferative Effects of (Rac)-Antineoplaston A10 on Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-Antineoplaston A10, a racemic mixture of a chemically identified peptide derivative, has been investigated for its potential as an anti-cancer agent. This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of Antineoplaston A10 on various cancer cell lines. It summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the implicated signaling pathways. The primary mechanisms of action identified in vitro include the induction of apoptosis and cell cycle arrest, predominantly through the modulation of the Ras/MAPK/ERK and PI3K/AKT/PTEN signaling pathways.

Introduction

Antineoplaston A10 is a synthetic derivative of L-glutamine, specifically 3-phenylacetylamino-2,6-piperidinedione.[1] It was first identified as part of a group of peptides and amino acid derivatives proposed to have anti-neoplastic properties.[2] In vitro studies have focused on elucidating its mechanisms of action and identifying cancer types that may be susceptible to its effects. This document synthesizes the available data on its anti-proliferative efficacy against various cancer cell lines.

Quantitative Anti-proliferative Effects

The in vitro efficacy of Antineoplaston A10 has been evaluated against several cancer cell lines, primarily focusing on hepatocellular carcinoma and breast cancer. The available data demonstrates a dose- and time-dependent inhibition of cell growth.

| Cell Line | Cancer Type | Assay | Observed Effect | IC50 Value | Citation |

| HepG2 | Hepatocellular Carcinoma | MTT, Clonogenic Assay | Dose- and time-dependent inhibition of cell growth. | Not explicitly stated, but inhibition observed at concentrations of 50 and 100 µg/ml. | [3][4] |

| HLE | Hepatocellular Carcinoma | MTT, Clonogenic Assay | Dose- and time-dependent inhibition of cell growth. | Not explicitly stated. | [5] |

| KMCH-1 | Hepatocellular Carcinoma | Not Specified | Dose-dependent inhibition of cell growth. | Not explicitly stated. | [6] |

| KYN-1 | Hepatocellular Carcinoma | Not Specified | Dose-dependent inhibition of cell growth. | Not explicitly stated. | [6] |

| KIM-1 | Hepatocellular Carcinoma | Not Specified | Dose-dependent inhibition of cell growth. | Not explicitly stated. | [6] |

| SKBR-3 | Breast Cancer | Not Specified | Marked inhibition of proliferation. | Not explicitly stated. | [7] |

| R-27 | Breast Cancer | Not Specified | Inhibition of growth. | Not explicitly stated. | [6] |

Note: While multiple studies report dose-dependent inhibition, specific IC50 values are not consistently provided in the reviewed literature. The provided concentrations indicate levels at which significant anti-proliferative effects were observed.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to assess the anti-proliferative effects of Antineoplaston A10.

Cell Viability and Proliferation Assays

3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., HepG2, HLE) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Antineoplaston A10 or a vehicle control for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control.

3.1.2. Clonogenic Assay

This assay assesses the ability of a single cell to grow into a colony, measuring long-term cell survival and proliferative capacity.

-

Cell Seeding: A low density of cells is seeded in 6-well plates.

-

Treatment: Cells are treated with Antineoplaston A10 for a defined period.

-

Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for a period that allows for colony formation (typically 1-2 weeks).

-

Staining: Colonies are fixed and stained with a solution like crystal violet.

-

Colony Counting: The number of colonies containing a minimum of 50 cells is counted.

-

Analysis: The surviving fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.

Apoptosis Assays

3.2.1. DNA Fragmentation Analysis

A hallmark of apoptosis is the cleavage of DNA into oligonucleosomal fragments.

-

Cell Treatment: Cells are treated with Antineoplaston A10 for a specified duration.

-

DNA Extraction: Genomic DNA is extracted from both treated and untreated cells.

-

Agarose (B213101) Gel Electrophoresis: The extracted DNA is run on an agarose gel.

-

Visualization: The DNA is visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

3.2.2. Flow Cytometry for Sub-G1 Population

Apoptotic cells have a fractional DNA content and can be quantified as a "sub-G1" peak in a cell cycle histogram.

-

Cell Preparation: Treated and untreated cells are harvested and fixed in cold ethanol (B145695).

-

Staining: The fixed cells are stained with a DNA intercalating dye such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The percentage of cells in the sub-G1 phase is quantified as an indicator of apoptosis.

Cell Cycle Analysis

3.3.1. Propidium Iodide (PI) Staining and Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Cells are treated with Antineoplaston A10, harvested, and washed.

-

Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are incubated with a staining solution containing propidium iodide and RNase.

-

Flow Cytometry: The fluorescence intensity of the stained cells is measured by a flow cytometer.

-

Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase, such as G1, indicates cell cycle arrest.[7]

Signaling Pathways and Mechanisms of Action

In vitro studies have indicated that Antineoplaston A10 exerts its anti-proliferative effects by modulating key signaling pathways that are often dysregulated in cancer.

Inhibition of the Ras/MAPK/ERK Pathway

The Ras/MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Antineoplaston A10 has been shown to inhibit this pathway.[7][8]

References

- 1. Potential utility of antineoplaston A-10 levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Induction of apoptosis in human hepatocellular carcinoma cells by synthetic antineoplaston A10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effect of antineoplaston A-10 on breast cancer transplanted to athymic mice and human hepatocellular carcinoma cell lines. The members of Antineoplaston Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antineoplaston induces G(1) arrest by PKCalpha and MAPK pathway in SKBR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Establishing Animal Models for (Rac)-Antineoplaston A10 Efficacy Studies: A Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing and utilizing animal models for the preclinical evaluation of (Rac)-Antineoplaston A10. This document outlines detailed experimental protocols, summarizes key quantitative data from referenced studies, and visualizes the proposed molecular mechanisms of action.

Introduction to this compound

This compound, chemically identified as 3-phenylacetylamino-2,6-piperidinedione, is an investigational anticancer agent.[1] Originally isolated from human urine, it is now synthetically produced.[1] Antineoplaston A10 and its related formulations, such as Antineoplaston AS2-1 (a 4:1 mixture of phenylacetic acid and phenylacetylglutamine), are proposed to exert their effects through various mechanisms, including the modulation of key oncogenic signaling pathways.[2][3] Preclinical studies, primarily involving in vitro cell lines and in vivo animal models, have been conducted to elucidate its efficacy and mechanism of action.

Proposed Mechanisms of Action

Research suggests that the components of Antineoplaston A10 and AS2-1 may interrupt critical cancer-promoting signaling pathways. Specifically, studies on human glioblastoma cells have indicated that these compounds interfere with the RAS/MAPK/ERK and PI3K/AKT/PTEN pathways.[2][4] This interruption is achieved through the inhibition of key signaling molecules and the increased expression of tumor suppressor genes.[2] A primary proposed mechanism is the inhibition of the Ras signaling pathway, which plays a crucial role in cell proliferation and survival.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Antineoplaston A10 and its components on the RAS/MAPK/ERK and PI3K/AKT/PTEN signaling pathways.

Animal Models for Efficacy Studies

The most common animal models for evaluating the in vivo efficacy of anticancer agents are xenograft models, where human cancer cells are implanted into immunodeficient mice. Athymic nude mice are frequently used for these types of studies.

Human Tumor Xenograft Model (Athymic Mice)

This model has been utilized to test the efficacy of Antineoplaston A10 against human breast cancer.[6]

Experimental Protocol:

-

Animal Selection and Acclimatization:

-

Source female athymic nude mice (e.g., BALB/c nude), 4-6 weeks of age.

-

Acclimatize the animals for at least one week in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide sterile food and water ad libitum.

-

-

Cell Culture and Tumor Implantation:

-

Culture a human breast cancer cell line (e.g., R-27) under standard conditions.[6]

-

Harvest cells in the exponential growth phase and resuspend in a sterile, serum-free medium or a mixture with Matrigel.

-

Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

-

-

Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Once tumors reach a predetermined size (e.g., 100-150 mm^3), randomize the mice into treatment and control groups.

-

-

Antineoplaston A10 Administration:

-

Oral Administration: Prepare a diet containing Antineoplaston A10 at a specified concentration (e.g., 1.25% in standard mouse chow).[6] Provide this diet to the treatment group throughout the study period. The control group receives the standard diet.

-

Intraperitoneal (IP) Injection: Dissolve Antineoplaston A10 in a sterile vehicle suitable for injection. Administer a daily IP injection at a specified dose (e.g., 70 mg/day).[6] The control group receives injections of the vehicle only.

-

-

Efficacy Evaluation and Endpoints:

-

Continue to measure tumor volume and body weight for each mouse throughout the study.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a specific size or after a predetermined duration (e.g., 35-52 days).[6]

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.

-

Histological examination can assess for changes in tumor structure and the number of mitotic figures.[6]

-

Experimental Workflow Diagram

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies of Antineoplaston A10 and related compounds.

Table 1: In Vivo Efficacy of Antineoplaston A10 in Athymic Mice with Human Breast Cancer Xenografts

| Treatment Group | Administration Route | Dosage | Treatment Duration (days) | Outcome | Reference |

| Antineoplaston A10 | In diet | 1.25% | 35 | Significant inhibition of tumor growth (p < 0.05) | [6] |

| Antineoplaston A10 | Intraperitoneal | 70 mg/day | 52 | Significant inhibition of tumor growth (p < 0.01) | [6] |

Table 2: In Vitro Activity of Antineoplaston A10 and AS2-1

| Compound | Cell Lines | Concentration for Growth Inhibition | Reference |

| Antineoplaston A10 & AS2-1 | Human Hepatocellular Carcinoma | 6 to 8 µg/mL | [7] |

Table 3: Toxicity Data for Antineoplaston Formulations in Mice

| Compound | Toxicity Metric | Value | Animal Model | Reference |

| Antineoplaston AS2-1 | LD50 | 2.83 g/kg | HA/ICR Swiss mice | [8] |

| Antineoplaston AS2-5 | LD50 | 2.90 g/kg | HA/ICR Swiss mice | [8] |

| Phenylacetic acid | LD50 | 2.71 g/kg | HA/ICR Swiss mice | [8] |

Conclusion

The establishment of robust and reproducible animal models is critical for the preclinical evaluation of this compound. The human tumor xenograft model in athymic mice provides a valuable system for assessing in vivo efficacy. The detailed protocols and quantitative data presented in this guide are intended to facilitate the design and execution of such studies. Further investigation into the molecular mechanisms, particularly the effects on the RAS/MAPK/ERK and PI3K/AKT/PTEN signaling pathways, will be essential in fully characterizing the therapeutic potential of Antineoplaston A10.

References

- 1. Potential utility of antineoplaston A-10 levels in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Preclinical studies on antineoplaston A10 injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of antineoplaston A-10 on breast cancer transplanted to athymic mice and human hepatocellular carcinoma cell lines. The members of Antineoplaston Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(Phenylacetyl)amino]-2,6-piperidinedione hydrolysis studies with improved synthesis and characterization of hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Cellular Targets of (Rac)-Antineoplaston A10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, a synthetic derivative of the naturally occurring glutamine metabolite 3-phenylacetylamino-2,6-piperidinedione, has been a subject of investigation for its potential antineoplastic properties. This technical guide provides an in-depth overview of the current understanding of the cellular targets of Antineoplaston A10, with a focus on quantitative data, detailed experimental methodologies, and the visualization of implicated signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of oncology and drug development.

Antineoplaston A10 is known to be metabolized into phenylacetylglutamine (B1677654) (PG) and phenylacetylisoglutamine (B8625572) (isoPG)[1]. Much of the research into its mechanism of action has focused on these metabolites, particularly their effects on key cellular signaling pathways dysregulated in cancer.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of Antineoplaston A10 and its primary metabolite, phenylacetylglutamine (PAGln). It is important to note that specific quantitative metrics such as binding affinities and enzyme inhibition constants for Antineoplaston A10 are not widely available in the public domain. The data presented here is derived from in vitro cell-based assays.

| Compound | Cell Line | Assay | Endpoint | Value | Reference |

| Phenylacetylglutamine (PAGln) | PC3 (Prostate Cancer) | CCK-8 | IC50 | 9.7 mM | [2] |

| Phenylacetylglutamine (PAGln) | DU145 (Prostate Cancer) | CCK-8 | IC50 | 10.38 mM | [2] |

Table 1: In Vitro Efficacy of Phenylacetylglutamine (PAGln)

| Compound | Cell Lines | Assay Type | Concentration Range | Observed Effect | Reference |

| Antineoplaston A10 | Human Hepatocellular Carcinoma | Cell Growth Inhibition | 0.5 - 8 µg/mL | Dose-dependent inhibition of cell growth | [3] |

| Antineoplaston A10 | Rat Nb2 Lymphoma | Mitogenesis Assay | 1 - 12 mM | Dose-dependent inhibition of prolactin-stimulated mitogenesis | [4] |

Table 2: Dose-Dependent Effects of Antineoplaston A10 in Preclinical Studies

Key Cellular Signaling Pathways

Research suggests that the components of Antineoplaston A10, primarily its metabolites, exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and gene expression. The two most prominently implicated pathways are the RAS/MAPK/ERK and the PI3K/AKT/PTEN pathways.

RAS/MAPK/ERK Signaling Pathway

The RAS/MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers. Studies on the active components of Antineoplastons suggest an inhibitory effect on this pathway. Phenylacetate (PN), a metabolite of the related compound Antineoplaston AS2-1, has been reported to inhibit the farnesylation of the RAS protein, a critical step for its membrane localization and activation. Furthermore, gene expression studies in glioblastoma cells treated with phenylacetylglutamine (PG) and PN revealed a downregulation of key pathway components including BRAF, CDC42, MAP4K4, JUN, and ERK5, alongside an upregulation of the tumor suppressor NF1 and dual-specificity phosphatases DUSP1 and DUSP6, which negatively regulate MAPK signaling.

Caption: RAS/MAPK/ERK Pathway Inhibition by Antineoplaston A10 Metabolites.

PI3K/AKT/PTEN Signaling Pathway

The PI3K/AKT/PTEN pathway is another crucial signaling cascade that regulates cell survival, growth, and metabolism. Its aberrant activation is a hallmark of many cancers. Studies have indicated that the active components of Antineoplastons can interrupt signal transduction in this pathway. Gene expression analysis in U87 glioblastoma cells revealed that treatment with PG and PN led to a decreased expression of AKT and an increased expression of the tumor suppressor gene PTEN. PTEN is a phosphatase that counteracts PI3K activity, thereby inhibiting the downstream activation of AKT. Furthermore, an upregulation of other tumor suppressor genes such as p27, TXNIP, and VDUP1 was observed, which can contribute to cell cycle arrest at the G1 phase.

Caption: PI3K/AKT/PTEN Pathway Modulation by Antineoplaston A10 Metabolites.

Experimental Protocols

This section provides an overview of the methodologies that can be employed to investigate the cellular targets of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity Assays (e.g., MTT/CCK-8)

These assays are fundamental for determining the dose-dependent effects of a compound on cell proliferation and viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is proportional to the number of viable cells. The CCK-8 (Cell Counting Kit-8) assay is similar, utilizing a water-soluble tetrazolium salt (WST-8) that produces a water-soluble formazan dye upon reduction by dehydrogenases in cells.

Generalized Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or its metabolites. Include a vehicle control (e.g., DMSO or culture medium).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

Absorbance Measurement: For MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Generalized Workflow for Cell Viability/Cytotoxicity Assay.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is a key technique to investigate the effect of a compound on the protein expression and phosphorylation status of components within a signaling pathway.

Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies to detect target proteins. Phospho-specific antibodies can be used to assess the activation state of signaling molecules.

Generalized Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-RAS, anti-p-AKT, anti-AKT, anti-PTEN) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation.

Caption: Generalized Workflow for Western Blot Analysis.

Conclusion

The available evidence suggests that this compound, likely through its metabolites, exerts its potential antineoplastic effects by targeting fundamental cellular processes, including the RAS/MAPK/ERK and PI3K/AKT/PTEN signaling pathways. While preclinical studies have demonstrated dose-dependent inhibition of cancer cell growth, a significant gap remains in the availability of specific quantitative data, such as IC50 values across a broad range of cancer cell lines and direct binding or enzymatic inhibition constants. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the molecular mechanisms of Antineoplaston A10 and to generate the much-needed quantitative data to rigorously evaluate its therapeutic potential. Future research should focus on elucidating the direct molecular targets of Antineoplaston A10 and its metabolites to provide a more complete understanding of its mode of action.

References

- 1. Preclinical studies on antineoplaston A10 injections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbiota-derived metabolite phenylacetylglutamine inhibits the progression of prostate cancer by suppressing the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. siteman.wustl.edu [siteman.wustl.edu]

- 4. 3-phenylacetylamino-2,6-piperidinedione inhibition of rat Nb2 lymphoma cell mitogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-stage research findings on (Rac)-Antineoplaston A10's therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Antineoplaston A10, chemically identified as 3-phenylacetylamino-2,6-piperidinedione, is an investigational compound that has been explored for its potential therapeutic role in oncology. Initially isolated from human urine, it is now synthetically produced. The primary active component is understood to be phenylacetylglutamine (B1677654) (PG). Due to hydrolysis, the injectable formulation of Antineoplaston A10 is a 4:1 mixture of the sodium salts of phenylacetylglutamine and phenylacetylisoglutamine. This document provides a technical summary of the early-stage research findings related to the therapeutic potential of this compound, with a focus on preclinical and clinical data, experimental methodologies, and proposed mechanisms of action.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies on this compound and related formulations.

Table 1: Preclinical In Vitro and In Vivo Findings

| Model System | Cell Line(s) / Tumor Type | Treatment | Key Findings | Reference(s) |

| In Vitro | Human Hepatocellular Carcinoma (HCC) | Antineoplaston A10 & AS2-1 (0.5 to 8 µg/mL) | Dose-dependent growth inhibition was generally observed at concentrations of 6 to 8 µg/mL.[1] | [1] |

| Human Hepatocellular Carcinoma (HCC) | Antineoplaston A10 | Exhibited cytostatic growth inhibition.[2] | [2] | |

| Human Hepatocellular Carcinoma (HCC) | Antineoplaston A10 & AS2-1 | Both agents inhibited cell proliferation and increased the number of cells in the G0 and G1 phases.[3] | [3] | |